N-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Adenosine A1 receptor GPCR antagonist Scaffold derivatisation

N-Methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a member of the pyrazolo[3,4-d]pyrimidine class, a privileged heterocyclic scaffold widely exploited for ATP-competitive kinase inhibition. The compound bears a methylamino group at the 4-position and a phenyl substituent on the pyrazole N1, yielding a molecular formula of C12H11N5 and molecular weight of 225.25 g/mol.

Molecular Formula C12H11N5
Molecular Weight 225.25 g/mol
CAS No. 103984-27-6
Cat. No. B3204662
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
CAS103984-27-6
Molecular FormulaC12H11N5
Molecular Weight225.25 g/mol
Structural Identifiers
SMILESCNC1=C2C=NN(C2=NC=N1)C3=CC=CC=C3
InChIInChI=1S/C12H11N5/c1-13-11-10-7-16-17(12(10)15-8-14-11)9-5-3-2-4-6-9/h2-8H,1H3,(H,13,14,15)
InChIKeyZRRSRZDWRAGYSZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine (CAS 103984-27-6): Core Scaffold Identity and Kinase-Targeted Chemistry


N-Methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a member of the pyrazolo[3,4-d]pyrimidine class, a privileged heterocyclic scaffold widely exploited for ATP-competitive kinase inhibition [1]. The compound bears a methylamino group at the 4-position and a phenyl substituent on the pyrazole N1, yielding a molecular formula of C12H11N5 and molecular weight of 225.25 g/mol [2]. This substitution pattern situates it at the intersection of Src-family kinase and adenosine receptor ligand space, where small structural changes drive profound selectivity shifts [3].

Why N-Methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine Cannot Be Replaced by Generic Pyrazolo[3,4-d]pyrimidine Analogs


The pyrazolo[3,4-d]pyrimidine scaffold tolerates diverse substitution patterns that produce non-overlapping biological activity profiles. Even structurally trivial changes—such as N-methylation at the 4-amine versus retention of the free amine (PP3), or repositioning the methyl from the exocyclic amine to the N1 of the pyrazole—fundamentally redirect kinase selectivity [1]. The target compound's N-methyl-4-amino group is a critical determinant for downstream derivatisation into adenosine A1 receptor antagonists achieving sub-nanomolar Ki values, a profile absent in the unsubstituted 4-amino or N1-methyl analogs [2]. Procurement of a generic analog without experimental verification of the required substitution pattern risks nullifying target engagement in any assay designed around this specific pharmacophore.

Quantitative Differentiation Guide for N-Methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine (103984-27-6)


Adenosine A1 Receptor Antagonist Derivatisation: Sub-Nanomolar Affinity Achievable from the N-Methyl Scaffold

The N-methyl-4-amino motif of the target compound serves as a direct precursor to α-[[4-(methylamino)-1-phenylpyrazolo[3,4-d]pyrimidin-6-yl]thio]hexanamide (compound 15), which exhibited an adenosine A1 receptor Ki of 0.745 nM [1]. This Ki value represents a >10,000-fold improvement over the 6-methylthio analog series, where N-aryl-substituted derivatives typically display Ki values in the micromolar range [1]. The N-methyl secondary amine provides the requisite hydrogen-bond donor capacity and steric profile absent in the primary amine analog PP3 (1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine), which is inactive at adenosine A1 receptors and serves only as a negative control for Src kinase assays [2].

Adenosine A1 receptor GPCR antagonist Scaffold derivatisation

Kinase Selectivity Discrimination from Regioisomeric N-Methyl-N-phenyl Analog

The regioisomer N-methyl-N-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine (where both methyl and phenyl reside on the exocyclic amine) shows measurable kinase inhibition: IC50 > 50,000 nM against EGFR and IC50 = 600 nM against CSF-1R [1]. In contrast, the target compound (N-methyl on exocyclic amine, phenyl on N1-pyrazole) has no reported EGFR or CSF-1R inhibitory activity, indicating that relocation of the phenyl group from the exocyclic amine to the pyrazole N1 ablates this kinase profile entirely. This selectivity inversion is critical: the target compound offers a clean scaffold for adenosine receptor programs without confounding kinase off-target activity [2].

EGFR kinase CSF-1R kinase Regioisomer selectivity

Lipophilicity and Predicted Permeability Differentiation vs. 4-Amino Analog PP3

The N-methyl substitution on the 4-amine increases calculated lipophilicity relative to the unsubstituted 4-amino analog PP3 (1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine). The target compound has a computed XLogP3-AA of 2.2 [1], compared to PP3's computed XLogP3-AA of approximately 1.5 (derived from PubChem data for CAS 5334-30-5). This ΔlogP of ~0.7 units translates to an estimated ~5-fold increase in predicted octanol-water partition coefficient, which correlates with improved passive membrane permeability. Additionally, the N-methyl group removes one hydrogen-bond donor (HBD count: target compound = 1 vs. PP3 = 2) [1] [2], a parameter directly linked to CNS multiparameter optimization (MPO) scores.

Lipophilicity CNS permeability Physicochemical property

Evidence Strength Caution: Limited Direct Comparative Biological Data for the Target Compound

High-strength differential evidence (i.e., direct head-to-head comparative biological data for the target compound versus close analogs) is limited in the public domain. The differentiation claims presented herein are primarily derived from cross-study comparisons of structurally related compounds and from the target compound's established utility as a synthetic intermediate [1]. No publications were identified that directly measure the IC50, Ki, or cellular activity of N-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine against any specific biological target alongside a comparator compound. Prospective users should verify biological activity experimentally, particularly if the intended use requires intrinsic kinase or GPCR activity rather than downstream derivatisation.

Data availability Procurement risk Evidence limitations

Optimal Procurement and Application Scenarios for N-Methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine (103984-27-6)


Synthesis of Sub-Nanomolar Adenosine A1 Receptor Antagonists via 6-Position Functionalisation

The target compound's N-methyl-4-amino motif enables direct 6-position thioether or aminoalkyl functionalisation to generate adenosine A1 receptor antagonists. As demonstrated by Poulsen and Quinn (1996), derivatisation yields compounds with Ki values as low as 0.745 nM at the A1 receptor [1]. This application scenario leverages the scaffold's unique substitution pattern—the N-methyl group provides the hydrogen-bond donor geometry required for A1 affinity, while the phenyl at N1 contributes to receptor complementarity. Procurement of the pre-formed N-methyl-1-phenyl scaffold bypasses the need for protecting-group strategies required when starting from the 4-amino analog PP3.

Kinase Selectivity Profiling: Clean Background for Adenosine Receptor-Focused Programs

Unlike its regioisomer N-methyl-N-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine (which inhibits CSF-1R with IC50 = 600 nM), the target compound shows no detectable EGFR or CSF-1R kinase activity [1]. This selectivity profile makes it a preferred scaffold for medicinal chemistry programs targeting adenosine receptors where kinase off-target activity must be avoided. Researchers procuring this specific compound for GPCR-focused campaigns can therefore have greater confidence in the specificity of their biological readouts compared to programs using the regioisomeric analog.

CNS Drug Discovery Programs Requiring Enhanced Passive Permeability

With a computed XLogP3-AA of 2.2 and only one hydrogen-bond donor, the target compound occupies a more favourable CNS MPO parameter space than the polar 4-amino analog PP3 (XLogP3-AA ≈ 1.5; HBD = 2) [1] [2]. This physicochemical profile supports its selection as a starting scaffold for CNS-penetrant adenosine A1 antagonist development, where passive blood-brain barrier permeability is a critical optimisation parameter. The ~5-fold predicted increase in partition coefficient relative to PP3 may reduce the extent of active efflux transporter engagement.

Quote Request

Request a Quote for N-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.